molecular formula C16H20N2O2 B2708999 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile CAS No. 2418671-29-9

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile

Cat. No.: B2708999
CAS No.: 2418671-29-9
M. Wt: 272.348
InChI Key: FNRUJJRGUGKDGF-UHFFFAOYSA-N
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Description

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclobutylaziridine group attached to a benzonitrile core, with additional methoxy and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the aziridine ring through cyclization reactions, followed by the introduction of the benzonitrile moiety via nucleophilic substitution reactions. The methoxy and ethoxy groups are then added through etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile
  • 4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile

Uniqueness

4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(1-cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-19-16-8-12(9-17)6-7-15(16)20-11-14-10-18(14)13-4-3-5-13/h6-8,13-14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRUJJRGUGKDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC2CN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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